Ethyl 5-chloro-3-(4-chlorophenyl)-1,2,4-triazine-6-carboxylate
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Overview
Description
Ethyl 5-chloro-3-(4-chlorophenyl)-1,2,4-triazine-6-carboxylate is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of chloro substituents on both the triazine ring and the phenyl ring, as well as an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-3-(4-chlorophenyl)-1,2,4-triazine-6-carboxylate typically involves the reaction of 4-chlorobenzonitrile with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl chloroformate and sodium ethoxide to yield the desired triazine derivative. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-3-(4-chlorophenyl)-1,2,4-triazine-6-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro substituents on the triazine and phenyl rings can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized to form corresponding oxides or reduced to amines under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Substituted triazine derivatives.
Oxidation: Triazine oxides.
Reduction: Triazine amines.
Hydrolysis: Triazine carboxylic acids.
Scientific Research Applications
Ethyl 5-chloro-3-(4-chlorophenyl)-1,2,4-triazine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and anti-inflammatory agents.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-3-(4-chlorophenyl)-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
5-chloro-1-vinyl-1H-pyrazoles: These compounds share the chloro substituent and heterocyclic structure but differ in their core ring system.
5-chloro-3-phenyl-1H-indoles: Similar in having a chloro substituent and aromatic ring but differ in their nitrogen arrangement and additional functional groups.
Uniqueness
Ethyl 5-chloro-3-(4-chlorophenyl)-1,2,4-triazine-6-carboxylate is unique due to its specific triazine core structure, which imparts distinct chemical reactivity and biological activity compared to other chloro-substituted heterocycles .
Properties
CAS No. |
126542-35-6 |
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Molecular Formula |
C12H9Cl2N3O2 |
Molecular Weight |
298.12 g/mol |
IUPAC Name |
ethyl 5-chloro-3-(4-chlorophenyl)-1,2,4-triazine-6-carboxylate |
InChI |
InChI=1S/C12H9Cl2N3O2/c1-2-19-12(18)9-10(14)15-11(17-16-9)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3 |
InChI Key |
CEVSLBYWSKYKFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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